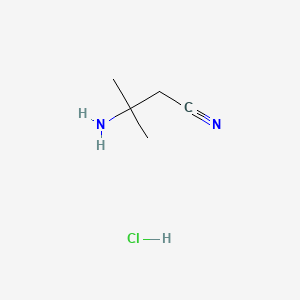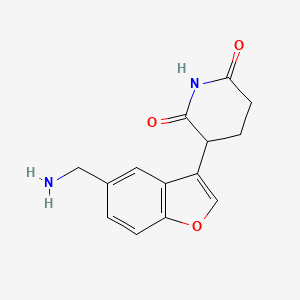
(2R)-5,5-difluorohexan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5,5-difluorohexan-2-amine hydrochloride is a chiral amine compound characterized by the presence of two fluorine atoms on the fifth carbon of the hexane chain and an amine group on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5,5-difluorohexan-2-amine hydrochloride typically involves the introduction of fluorine atoms into the hexane chain followed by the formation of the amine group. One common method involves the fluorination of hexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The resulting fluorinated intermediate is then subjected to amination reactions using reagents like ammonia or primary amines under controlled conditions to yield the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-5,5-difluorohexan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
(2R)-5,5-difluorohexan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of (2R)-5,5-difluorohexan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-5,5-difluorohexan-2-amine: The free base form without the hydrochloride salt.
(2R)-5-fluorohexan-2-amine: A similar compound with only one fluorine atom.
(2R)-5,5-dichlorohexan-2-amine: A compound with chlorine atoms instead of fluorine.
Uniqueness
(2R)-5,5-difluorohexan-2-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to similar compounds with different halogens or fewer fluorine atoms.
Propriétés
Formule moléculaire |
C6H14ClF2N |
|---|---|
Poids moléculaire |
173.63 g/mol |
Nom IUPAC |
(2R)-5,5-difluorohexan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2N.ClH/c1-5(9)3-4-6(2,7)8;/h5H,3-4,9H2,1-2H3;1H/t5-;/m1./s1 |
Clé InChI |
VMKXYECPIWITSY-NUBCRITNSA-N |
SMILES isomérique |
C[C@H](CCC(C)(F)F)N.Cl |
SMILES canonique |
CC(CCC(C)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)







![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)


